molecular formula C20H14FN3O4S2 B2899094 Ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-92-3

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2899094
CAS No.: 851949-92-3
M. Wt: 443.47
InChI Key: YNFDCSXTQBTNSR-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:

  • 4-Fluorophenyl group: Enhances metabolic stability and binding affinity via electron-withdrawing effects.
  • Ethyl carboxylate moiety: Influences solubility and bioavailability.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O4S2/c1-2-28-20(27)16-13-10-30-18(22-17(25)14-4-3-9-29-14)15(13)19(26)24(23-16)12-7-5-11(21)6-8-12/h3-10H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDCSXTQBTNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in the Thieno[3,4-d]pyridazine Family

Table 1: Key Structural and Molecular Differences
Compound Name Core Structure Substituent at Position 5 Molecular Formula Molecular Weight Key Features
Target Compound Thieno[3,4-d]pyridazine Thiophene-2-carboxamido C20H14FN3O5S 427.4 High lipophilicity (thiophene), fluorophenyl for stability
Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine Furan-2-carboxamido C20H14FN3O5S 427.4 Reduced lipophilicity (furan vs. thiophene), similar electronic profile
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine Amino (-NH2) C15H13N3O3S 315.35 Lower molecular weight, increased polarity, potential for hydrogen bonding

Key Observations :

  • Thiophene vs.
  • Amino vs. Carboxamido: The amino-substituted analog (Table 1, row 3) has a lower molecular weight and higher polarity, which may favor renal clearance but limit blood-brain barrier penetration .
Table 2: Cross-Class Comparisons
Compound Class Example Compound Core Structure Key Functional Groups Synthesis Method Potential Applications
Thieno[3,4-d]pyridazine Target Compound Thiophene-pyridazine Fluorophenyl, thiophene-carboxamido Multi-component coupling (e.g., amidation) Enzyme inhibition, oncology
Dihydropyrimidinone Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Dihydropyrimidine Fluorophenyl, thioxo, p-tolyl FeCl3 or ionic liquid catalysis Antimicrobial, anti-inflammatory

Key Observations :

  • Core Flexibility: Dihydropyrimidinones exhibit a saturated ring, enabling conformational adaptability for target binding, while the rigid thieno-pyridazine core may favor selective interactions .
  • Synthesis: The target compound likely requires specialized amidation steps for the thiophene-carboxamido group, whereas dihydropyrimidinones are synthesized via Biginelli-like reactions with broader catalyst compatibility .

Fluorinated Pyridazine Derivatives in Patents

Recent patents highlight pyridazine-carboxamide derivatives with fluorinated aromatic groups, such as:

  • (4aR)-1-[2,3-Difluoro-4-iodophenyl]methyl-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]...carboxamide (Example 321, ): Features a pyrrolo-pyridazine core and trifluoromethyl group for enhanced metabolic stability.
  • (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]...carboxamide (Example 329, ): Combines fluorophenyl and trifluoromethyl groups for dual electronic effects.

Comparison with Target Compound :

  • The target compound lacks complex halogenation (e.g., iodine or trifluoromethyl groups) but retains fluorophenyl-mediated stability. Its thiophene-carboxamido group may offer unique π-π stacking or sulfur-mediated interactions absent in patent examples .

Preparation Methods

Gewald Reaction for Thienopyridazine Formation

The thieno[3,4-d]pyridazine core is synthesized via the Gewald reaction, a three-component protocol involving ketones, malononitrile, and sulfur. For this compound, 4-fluorophenylacetone reacts with malononitrile and elemental sulfur in ethanol under reflux (78°C, 6–8 hours) to yield 2-amino-5-(4-fluorophenyl)thiophene-3-carbonitrile. Cyclocondensation with hydrazine hydrate at 90°C for 12 hours generates the dihydropyridazine intermediate, which is subsequently oxidized using hydrogen peroxide (30% v/v) to form the 4-oxo derivative.

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: 78°C (Gewald), 90°C (cyclocondensation)
  • Catalysts: None (Gewald), hydrazine hydrate (cyclocondensation)
  • Yield: 68–72%

Alternative Multi-Step Condensation

An alternative route involves pre-forming the pyridazine ring before introducing the thiophene moiety. Ethyl 3-amino-4-cyano-5-(4-fluorophenyl)thiophene-2-carboxylate is treated with acetic anhydride and sodium nitrite in dimethylformamide (DMF) at 0–5°C to form a diazonium intermediate, which undergoes cyclization upon heating to 60°C. This method avoids sulfur-based reagents but requires stringent temperature control to prevent diazonium decomposition.

Functionalization of the Core Structure

Introduction of the Thiophene-2-Carboxamido Group

The carboxamido functionality at position 5 is introduced via acylation. Thiophene-2-carbonyl chloride is reacted with the aminothienopyridazine intermediate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 4 hours, achieving 85–90% conversion.

Critical Parameters:

  • Solvent: Dichloromethane
  • Base: N,N-Diisopropylethylamine
  • Temperature: 25°C
  • Yield: 85–90%

Ethyl Esterification at Position 1

Esterification of the carboxylic acid precursor is accomplished using ethanol and sulfuric acid (H₂SO₄) as a catalyst. The reaction mixture is refluxed for 6 hours, followed by neutralization with sodium bicarbonate to isolate the ethyl ester.

Optimization Note:

  • Excess ethanol (5:1 molar ratio) improves esterification efficiency.

Industrial-Scale Production Techniques

Continuous Flow Chemistry

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow systems enable precise control over exothermic reactions (e.g., Gewald reaction) by maintaining optimal temperature and pressure gradients. A tubular reactor setup with in-line purification (e.g., scavenger resins) reduces downstream processing time and improves yield consistency.

Advantages:

  • 20–30% reduction in reaction time compared to batch processes.
  • Purity ≥98% without column chromatography.

Data Tables

Table 1. Comparison of Synthetic Methods

Step Method Conditions Yield (%) Reference
Thienopyridazine Core Gewald Reaction Ethanol, 78°C, 8 hours 68–72
Carboxamido Addition Acylation DCM, DIPEA, 25°C, 4 hours 85–90
Esterification Acid Catalysis Ethanol, H₂SO₄, reflux, 6 hours 75–80

Table 2. Industrial vs. Laboratory Yields

Parameter Laboratory Scale Industrial Scale
Overall Yield 55–60% 70–75%
Purity 95–97% ≥98%
Process Time 72 hours 48 hours

Challenges and Optimization Strategies

Byproduct Formation in Acylation

The use of thiophene-2-carbonyl chloride can generate N-acylurea byproducts if residual carbodiimides (e.g., EDCI) are present. Implementing scavenger resins (e.g., trisamine) during workup minimizes this issue.

Oxidative Degradation

The 4-oxo group is prone to over-oxidation under strong acidic conditions. Replacing hydrogen peroxide with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C suppresses sulfone formation.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the construction of the thieno[3,4-d]pyridazine core. Key steps include:

  • Amidation : Introducing the thiophene-2-carboxamido group via coupling reactions using activating agents like EDCI/HOBt .
  • Esterification : Ethyl ester formation under reflux in solvents such as toluene or dichloromethane, often catalyzed by acetic acid .
  • Fluorophenyl incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 4-fluorophenyl group . Methodological Tip : Optimize solvent polarity and temperature to minimize side reactions. Monitor intermediates via TLC/HPLC and purify via column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR/FT-IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and proton environments (e.g., fluorophenyl aromatic signals in ¹H NMR) .
  • X-ray crystallography : Resolve 3D conformation using SHELXL for refinement (R-factor < 0.05). Ensure crystal quality by slow evaporation from DMSO/EtOH mixtures .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS-ESI) with <2 ppm error .

Q. How does the compound’s 3D conformation impact its biological interactions?

The thieno[3,4-d]pyridazine core adopts a planar configuration, enabling π-π stacking with aromatic residues in target proteins. Substituents like the 4-fluorophenyl group enhance hydrophobic interactions, while the thiophene carboxamide contributes to hydrogen bonding . Experimental Design : Compare docking poses (AutoDock Vina) with crystallographic data to validate binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Methodological Approach :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and controls .
  • SAR analysis : Compare analogs (e.g., methoxy vs. fluoro substituents) to isolate substituent-specific effects (see table below) .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to assess statistical significance .
Compound VariantSubstituentReported Activity (IC₅₀)Source
4-Fluorophenyl derivativeF12 µM (Anticancer)
3-Methoxyphenyl derivativeOCH₃28 µM (Anti-inflammatory)
4-Bromobenzamido derivativeBr8 µM (Kinase inhibition)

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models to confirm protein targets (e.g., adenosine receptors) .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK) .
  • In silico modeling : Combine molecular dynamics (AMBER) and free-energy calculations (MM-PBSA) to predict binding affinities .

Q. How can researchers address low solubility or stability during in vitro/in vivo studies?

  • Formulation optimization : Use co-solvents (e.g., PEG-400) or nanoencapsulation (liposomes) to enhance bioavailability .
  • Stability assays : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Introduce stabilizing groups (e.g., methyl on the pyridazine ring) .

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